molecular formula C23H18ClNO4S B2972417 (4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-48-4

(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2972417
CAS No.: 1114886-48-4
M. Wt: 439.91
InChI Key: PDDRZFUAUJHIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H18ClNO4S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Interaction and Formation in Clathrate Compounds

A study by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, specifically examining derivatives such as (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, which serve as clathrate hosts for benzene guests. This interaction is crucial in the formation of inclusion complexes, highlighting the importance of aromatic interactions in chemical synthesis and material science applications (Eto, M., Yamaguchi, K., Shinohara, I., Ito, Fumikazu, Yoshitake, Y., & Harano, K., 2011).

Environmental Behavior of Related Compounds

Santos and Esteves da Silva (2019) discussed the environmental fate and behavior of benzophenone-8, a compound with structural similarities, in aqueous solutions. Their study provides insights into the degradation pathways and stability of similar compounds in environmental contexts, which could be relevant for assessing the environmental impact of related chemicals (Santos, A.J.M., & Esteves da Silva, J. E. D., 2019).

Synthesis and Reactivity

Research by Pouzet et al. (1998) on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles illustrates the chemical versatility and reactivity of similar compounds. This study highlights methods for functionalizing benzothiophene derivatives, which could be applicable in the synthesis and modification of related compounds for various scientific applications (Pouzet, P., Erdelmeier, I., Dansette, P., & Mansuy, D., 1998).

Safety and Hazards

This compound is intended for laboratory research purposes and is not for drug or household use . It is classified as having acute toxicity when swallowed (Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2A) . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-2-29-19-13-11-18(12-14-19)25-15-22(23(26)16-7-9-17(24)10-8-16)30(27,28)21-6-4-3-5-20(21)25/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDRZFUAUJHIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.